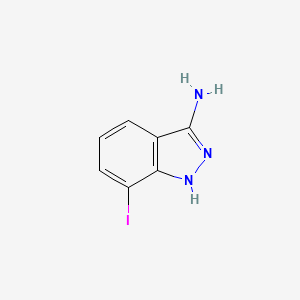

7-iodo-1H-indazol-3-amine

CAS No.:

Cat. No.: VC14180764

Molecular Formula: C7H6IN3

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6IN3 |

|---|---|

| Molecular Weight | 259.05 g/mol |

| IUPAC Name | 7-iodo-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C7H6IN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) |

| Standard InChI Key | PXJQCZYINOISGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)I)NN=C2N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Iodo-1H-indazol-3-amine (C₇H₆IN₃; molecular weight: 259.05 g/mol) consists of a bicyclic indazole core substituted with iodine at C7 and an amine group at C3. The iodine atom introduces steric bulk and electronic effects, influencing intermolecular interactions and solubility. X-ray crystallography of analogous iodinated indazoles reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems .

Table 1: Key Physicochemical Properties of 7-Iodo-1H-indazol-3-amine and Structural Analogs

*Estimated via computational modeling based on structural analogs .

Spectroscopic Characteristics

-

NMR: The -NMR spectrum of analogous 1H-indazol-3-amine derivatives exhibits characteristic signals for aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.1–5.5 ppm). The deshielding effect of iodine may shift C7-H signals upfield.

-

Mass Spectrometry: Expected molecular ion peak at m/z 259.05 (M⁺) with fragmentation patterns dominated by loss of NH₂ (17 Da) and I (127 Da) .

Synthesis and Manufacturing

Metal-Catalyzed Iodination

A common strategy involves iodinating indazole precursors using N-iodosuccinimide (NIS) or I₂/KI under acidic conditions. For example:

-

Starting Material: 1H-indazol-3-amine

-

Iodination: React with I₂ (1.2 eq) in acetic acid at 80°C for 12 hr.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane).

Yield: ~45–60% (reported for 6-methyl analog).

Reductive Amination

Alternative pathways employ nitroindazole intermediates:

-

Nitroindazole Preparation: Nitration of indazole using HNO₃/H₂SO₄.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) to 3-aminoindazole.

Table 2: Comparison of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Metal-Catalyzed | High regioselectivity | Requires inert conditions | 45–60% |

| Reductive Amination | Scalable for industrial production | Multi-step, lower atom economy | 30–50% |

Pharmacological Profile and Biological Activities

Kinase Inhibition

Indazole-3-amine derivatives exhibit potent kinase inhibitory activity. For example:

-

Bcr-Abl Inhibition: Analogous compounds (e.g., 6-methyl derivatives) show IC₅₀ values of 0.014 μM against Bcr-Abl WT, comparable to imatinib .

-

FGFR1 Inhibition: Structural modifications at C6/C7 positions enhance selectivity; 6-aryl-substituted analogs achieve IC₅₀ = 2.9 nM .

Anticancer Activity

-

Cellular Cytotoxicity: In HL60 leukemia cells, 3-(pyrrolopyridin-2-yl)indazole derivatives demonstrate IC₅₀ values as low as 8.3 nM .

-

Apoptosis Induction: Iodine’s electron-withdrawing effects may potentiate pro-apoptotic signaling via caspase-3 activation.

Antimicrobial Properties

While direct data are lacking, methylated analogs show broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume